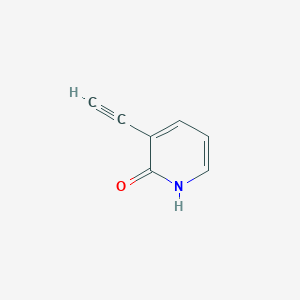

3-Ethynylpyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-8-7(6)9/h1,3-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXYXOXAWBFIIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434786 | |

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142502-88-3 | |

| Record name | 3-ethynylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Ethynylpyridinol Scaffolds in Modern Chemical Sciences

Ethynylpyridinol scaffolds, which feature a pyridine (B92270) ring substituted with both a hydroxyl group and an ethynyl (B1212043) group, represent a promising area of chemical exploration. The pyridin-2-one moiety is a well-established pharmacophore found in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. Pyridinones are recognized as important structural motifs in medicinal chemistry, contributing to a wide range of biological activities. merckmillipore.com

The incorporation of an ethynyl group introduces rigidity and linearity to a molecule, which can be advantageous in designing compounds that fit into specific binding pockets of biological targets. Furthermore, the ethynyl group is a versatile functional handle for a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of more complex molecular architectures. fluorochem.co.uknih.govnzqa.govt.nzupi.edu The combination of these two functionalities within the ethynylpyridinol scaffold suggests a high potential for the development of novel compounds with unique properties.

Overview of Research Areas Pertaining to 3 Ethynylpyridin 2 Ol

Established Synthetic Routes to this compound

The construction of the this compound core can be achieved through several established synthetic pathways, primarily involving multistep sequences starting from functionalized pyridine (B92270) precursors or through powerful cross-coupling reactions.

Multistep Reaction Sequences from Pyridine Derivatives

One common approach to this compound involves the construction of the pyridine ring followed by the introduction of the ethynyl (B1212043) group, or vice versa. These multistep syntheses often begin with readily available pyridine derivatives. For instance, a sequence might involve the synthesis of a substituted pyridine N-oxide, which can then undergo ethynylation. nii.ac.jp The Reissert-Henze reaction, for example, allows for the introduction of an ethynyl group at the 2-position of a pyridine ring by reacting the corresponding N-oxide with a source of acetylide. nii.ac.jp Subsequent functional group manipulations would then be required to install the hydroxyl group at the 2-position and the ethynyl group at the 3-position.

Another strategy involves starting with a pre-functionalized pyridine. For example, a 3-halopyridin-2-ol could serve as a key intermediate. The halogen at the 3-position can then be replaced with an ethynyl group through a suitable cross-coupling reaction. The synthesis of such precursors can be challenging, often requiring multiple steps and careful control of regioselectivity. The synthesis of various substituted pyridinols often involves multi-step processes starting from different pyridine precursors. researchgate.net

Sonogashira Cross-Coupling Approaches for Ethynylpyridines

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of ethynylpyridines and their derivatives. nih.gov The general reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org

In the context of this compound, a typical Sonogashira approach would involve the coupling of a 3-halopyridin-2-ol with a protected or terminal alkyne. For instance, 3-bromo-2-hydroxypyridine (B31989) could be coupled with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) salt, followed by deprotection of the silyl (B83357) group to yield the desired product. The efficiency of the Sonogashira coupling can be influenced by the nature of the halide, with iodides generally being more reactive than bromides. wikipedia.org

The synthesis of MTEP, a metabotropic glutamate (B1630785) receptor 5 (mGlu5) antagonist, provides a relevant example. Its synthesis involved a Sonogashira cross-coupling between a silylated alkyne and a pyridine derivative. nih.gov Similarly, the synthesis of another mGlu5 antagonist, MMPEP, was improved using a Sonogashira coupling of an alkyne with 2-bromo-6-methylpyridine, affording the product in high yield. nih.gov These examples highlight the utility of the Sonogashira reaction in constructing complex molecules containing the ethynylpyridine scaffold.

A modified procedure for the synthesis of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone, a ketone containing a TMS-protected ethynyl group, also utilizes a Sonogashira cross-coupling reaction. mdpi.comresearchgate.net This ketone can then be further functionalized. mdpi.com

Novel Approaches in Pyridinol and Ethynylpyridine Synthesis

Recent research has focused on developing more efficient and versatile methods for the synthesis of pyridinols and ethynylpyridines. These novel approaches often aim to overcome the limitations of traditional methods, such as harsh reaction conditions or limited substrate scope.

One innovative strategy involves the photochemical valence isomerization of pyridine N-oxides to selectively introduce a hydroxyl group at the C3 position of the pyridine ring. nih.gov This metal-free transformation is operationally simple and compatible with a wide range of functional groups, offering a direct route to 3-hydroxypyridines which can be precursors for this compound. nih.gov

Another area of development is the de novo synthesis of the pyridine ring from acyclic precursors. nih.govacs.org This approach allows for the direct incorporation of desired substituents, avoiding lengthy and often low-yielding functionalization steps on a pre-formed pyridine ring. For example, 2,6-dicyano-4-pyrone has been utilized as a building block for the synthesis of 2,6-bis(hetaryl)pyridines. nih.govacs.org While not directly leading to this compound, this strategy demonstrates the potential of ring-construction methods for accessing highly functionalized pyridines.

Furthermore, skeletal editing of pyridines has emerged as a powerful tool for modifying the core structure of these heterocycles. nih.gov While current methods primarily focus on single-atom insertion or deletion to alter ring size, the concept of atom swapping to generate skeletal isomers holds promise for novel synthetic pathways to substituted pyridines. nih.gov

Derivatization Strategies for Ethynylpyridinol Scaffolds

The this compound scaffold offers two primary sites for further chemical modification: the ethynyl moiety and the pyridin-2-ol core. Derivatization at these positions can lead to a diverse range of compounds with tailored properties.

Functionalization of the Ethynyl Moiety

The terminal alkyne of the ethynyl group is a versatile functional handle that can participate in a variety of chemical transformations. The "click" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example, allowing for the facile connection of the ethynylpyridinol scaffold to other molecules containing an azide (B81097) group.

The ethynyl group can also be involved in further cross-coupling reactions. For example, a second Sonogashira coupling could be performed to extend the carbon chain or introduce other aryl or vinyl groups. The ethynyl moiety can also be hydrated to form a methyl ketone or undergo addition reactions with various nucleophiles. The insertion of an ethynyl moiety between a triazine system and methylated pyridines has been shown to extend the π-electron system, which can enhance interactions with biological targets. nih.gov

Modifications of the Pyridin-2-ol Core

The pyridin-2-ol core itself presents opportunities for modification. The hydroxyl group can be alkylated, acylated, or converted to other functional groups. For instance, the hydroxyl group can be converted to a triflate, which can then participate in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position.

The pyridine ring can also undergo further functionalization, although this can be challenging due to the directing effects of the existing substituents. Electrophilic aromatic substitution on the pyridin-2-ol ring would likely occur at positions 4 or 6, depending on the reaction conditions and the electronic nature of the substituents. The development of C-H functionalization methods for pyridines offers a direct way to install additional substituents without the need for pre-functionalized starting materials. nih.gov

The imidazo[4,5-c]pyridin-2-one scaffold, a related bicyclic structure, has been explored for modifications of its core, indicating the potential for similar strategies to be applied to pyridin-2-ol derivatives. acs.org The synthesis of various heterocyclic scaffolds often involves derivatization to create libraries of compounds for screening. nih.govorientjchem.org

Stereoselective Synthesis of Ethynylpyridinol-Containing Molecules

Stereoselective synthesis refers to a chemical reaction that preferentially yields one stereoisomer over other possible stereoisomers. ddugu.ac.insaskoer.ca When the resulting stereoisomers are enantiomers, the process is termed enantioselective, and when they are diastereomers, it is known as diastereoselective. ddugu.ac.in The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of complex molecules with specific biological activities. This control is often achieved through the use of chiral catalysts, auxiliaries, or reagents that create a chiral environment, influencing the reaction pathway. ethz.ch

In the context of ethynylpyridinol derivatives, research has explored stereoselectivity in reactions involving modifications to the substituents on the pyridine ring. A notable study investigated the alkylation of a ketone derivative, which serves as a precursor to a tertiary alcohol containing the ethynylpyridine scaffold. mdpi.comresearchgate.net

Research Findings: Alkylation of an Ethynylpyridine Ketone

In one study, researchers investigated the direct alkylation of 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone using diisopropylzinc (B128070). mdpi.com This reaction was significant as it represented the first documented instance of a ketone being alkylated with diisopropylzinc without the need for a catalyst. mdpi.comresearchgate.net The process successfully produced the corresponding tertiary alcohol, 3-methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol, in a high yield. mdpi.com

The primary reaction is detailed in the table below:

| Reactant | Reagent | Product | Yield |

| 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | Diisopropylzinc | 3-methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol | 82% |

Table 1: Non-catalytic alkylation of an ethynylpyridine derivative. Data sourced from mdpi.comresearchgate.net.

While the alkylation was efficient, a key objective was to determine if the reaction could be rendered enantioselective. To achieve this, the researchers introduced a chiral catalyst. However, the attempt to produce an optically active product was unsuccessful. mdpi.com

The specifics of this stereoselective attempt are summarized below:

| Reactant | Reagent | Chiral Catalyst | Outcome |

| 1-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)ethanone | Diisopropylzinc | (1R,2S)-ephedrine (10 mol%) | No optically active alcohol was obtained. |

Table 2: Attempted enantioselective alkylation. Data sourced from mdpi.com.

This finding is crucial as it highlights the challenges in achieving stereocontrol for this particular reaction system. The failure of a common chiral catalyst like (1R,2S)-ephedrine to induce enantioselectivity suggests that the transition state of the reaction is not sufficiently influenced by the chiral environment provided by the catalyst. mdpi.com This result underscores the complexity of developing stereoselective methods and indicates that alternative chiral catalysts or different synthetic strategies may be required to achieve the desired stereochemical outcome for this class of molecules.

Chemical Reactivity and Mechanistic Investigations of 3 Ethynylpyridin 2 Ol

Analysis of Chemical Transformations Undergone by 3-Ethynylpyridin-2-ol

The reactivity of the this compound scaffold is complex, primarily due to the ambident nucleophilic nature of the pyridin-2-ol moiety. Pyridin-2-ol can react through either its nitrogen or oxygen atom, leading to different product isomers. This behavior is well-documented in related pyridinol systems.

For instance, studies on the reaction of pyridin-2-ol with pentafluoropyridine (B1199360) have shown that it can act as an ambident nucleophile, resulting in a mixture of products from both N-alkylation and O-alkylation. researchgate.net Specifically, the reaction yielded both 2',3',5',6'-tetrafluoro-2H-1,4'-bipyridin-2-one and 2,3,5,6-tetrafluoro-4-(pyridin-2-yloxy)pyridine. researchgate.net This inherent dual reactivity suggests that this compound would likely exhibit similar behavior in reactions involving electrophiles, with the ethynyl (B1212043) group potentially influencing the regioselectivity of such transformations. The reaction pathway can be influenced by factors such as the solvent, base, and the nature of the electrophile.

Alkylation Reactions Involving Ethynylpyridinol Precursors

Alkylation is a fundamental transformation for modifying the ethynylpyridinol structure. These reactions can proceed through various pathways, including non-catalytic and metal-mediated routes, to introduce alkyl groups at different positions within the molecule.

Direct alkylation of ketone precursors to ethynylpyridinols has been demonstrated to occur without the need for a catalyst. A notable example is the reaction of a substituted 2-acetylpyridine (B122185), which serves as a structural precursor to the corresponding tertiary alcohol, with diisopropylzinc (B128070). This reaction proceeds at room temperature under an argon atmosphere to yield the alkylated tertiary alcohol product in high yield. mdpi.comresearchgate.net This discovery was significant as it represented the first documented instance of a ketone being alkylated with diisopropylzinc in the absence of a catalyst. mdpi.comresearchgate.net

The reaction highlights a unique reactivity pattern for acetylpyridines containing a para-alkynyl substituent, suggesting that the electronic properties of the ethynyl group may play a role in activating the carbonyl group toward nucleophilic attack.

| Reactant | Reagent | Conditions | Product | Yield |

| 2-acetyl-5-((trimethylsilyl)ethynyl)pyridine | Diisopropylzinc | Room Temperature, Argon | 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol | 82% |

Table 1: Non-Catalytic Alkylation of an Ethynylpyridinol Precursor. mdpi.com

Organometallic reagents are widely used for the alkylation of carbonyl compounds. While the aforementioned non-catalytic pathway with diisopropylzinc is an exception, organozinc compounds are generally less nucleophilic than their organolithium or organomagnesium counterparts, making them more chemoselective. mdpi.com Typically, the direct alkylation of ketones with organozinc reagents requires a catalyst. mdpi.com

The successful non-catalytic alkylation of the 2-acetylpyridine precursor with diisopropylzinc expands the known chemistry of organozinc reagents and demonstrates the potential for catalyst-free C-C bond formation in this class of heterocyclic compounds. mdpi.com This contrasts with other organozinc reactions, such as with dicyclopentylzinc, which can lead to reduction of the ketone instead of alkylation. researchgate.net The use of organometallic reagents, therefore, provides a versatile toolkit for modifying ethynylpyridinol precursors, with the outcome being highly dependent on the specific reagent and reaction conditions employed.

Cycloaddition Reactions Involving Ethynylpyridinol Derivatives

The ethynyl group in this compound and its derivatives serves as a competent dipolarophile or dienophile for various cycloaddition reactions, providing a powerful strategy for the construction of fused heterocyclic ring systems.

One of the most versatile methods for synthesizing indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) bicyclic systems is the [3+2] cycloaddition reaction between a pyridinium (B92312) ylide (a 1,3-dipole) and an alkyne. nih.gov In this reaction, the pyridinium salt is first treated with a base to generate the pyridinium ylide in situ. This reactive intermediate then undergoes a cycloaddition with an electron-deficient alkyne. nih.govrsc.org

The ethynyl group of this compound derivatives can function as the alkyne component in this type of transformation. The general mechanism involves the attack of the ylide onto the alkyne, leading to a five-membered ring intermediate which then aromatizes to form the final fused heterocyclic product. This synthetic route is highly valuable for accessing complex nitrogen-containing scaffolds from relatively simple precursors. nih.govresearchgate.net

| 1,3-Dipole | Dipolarophile | Reaction Type | Product Class |

| Pyridinium Ylide | Alkyne (e.g., Ethynylpyridinol derivative) | [3+2] Cycloaddition | Indolizines, Pyrazolo[1,5-a]pyridines |

Table 2: General Scheme for [3+2] Annulation.

Oxidative Coupling Reactions

Oxidative coupling reactions represent a key strategy for the dimerization or intramolecular cyclization of aromatic and heteroaromatic compounds. For molecules like this compound, which contain an electron-rich pyridinol ring, these reactions can facilitate the formation of new carbon-carbon or carbon-heteroatom bonds.

Molybdenum(V) chloride (MoCl₅) has been identified as an inexpensive and effective one-electron oxidant for the coupling of electron-rich aryl moieties. uni-mainz.de The mechanism is believed to involve a single electron transfer (SET) from the activated arene to the Mo(V) center. uni-mainz.de This methodology has been applied to form a variety of cyclic and spiro-cyclic structures. Given the electron-rich nature of the pyridinol ring, it is a plausible substrate for such transformations.

Furthermore, specific examples in related heterocyclic systems demonstrate the potential for oxidative dimerization. The treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (B82951) (bleach) leads to an unusual oxidative dimerization, forming a complex polyheterocyclic structure through the formation of three new sigma bonds. nih.gov This reaction proceeds with high stereoselectivity and involves the cleavage of N-H and C=C bonds. nih.gov This precedent suggests that this compound could undergo similar oxidative coupling reactions, either at the pyridinol ring or potentially involving the ethynyl group, to yield novel dimeric structures.

General Reaction Mechanisms of Pyridine (B92270) and Acetylene (B1199291) Moieties in this compound

The chemical reactivity of this compound is dictated by the interplay of its two constituent functional groups: the pyridine ring, which exists predominantly in its 2-pyridone tautomeric form, and the terminal acetylene (ethynyl) group. The electronic properties of each moiety significantly influence the reactivity and reaction mechanisms of the other, leading to a rich and versatile chemical profile.

Tautomerism and Reactivity of the 2-Pyridone Moiety

A fundamental aspect governing the reactivity of the heterocyclic core is the prototropic tautomerism between the 2-hydroxypyridine (B17775) and 2-pyridone forms. For this system, the equilibrium lies heavily towards the 2-pyridone structure, which is the more stable tautomer, particularly in polar solvents and the solid state. This preference is attributed to the formation of a strong C=O bond and the preservation of aromaticity through the delocalization of the nitrogen lone pair. Consequently, the reaction mechanisms of the ring are best understood by considering the reactivity of a 3-ethynyl-2-pyridone structure.

Electrophilic Aromatic Substitution

The 2-pyridone ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are controlled by the directing effects of the substituents. The amide-like nitrogen and carbonyl group of the pyridone ring act as an activating ortho-, para-director (directing to C3 and C5), while the ethynyl group at the C3 position is a deactivating meta-director (directing to C5).

The synergistic directing effect of both the pyridone functionality and the ethynyl group strongly favors electrophilic attack at the C5 position. The C3 position is sterically hindered and electronically deactivated by the adjacent ethynyl group. Attack at the C4 and C6 positions is electronically disfavored.

Interactive Table: Electrophilic Aromatic Substitution Reactions of 3-Ethynyl-2-pyridone

| Reaction Type | Reagents | Major Product (attack at C5) | Mechanism Notes |

| Nitration | HNO₃ / H₂SO₄ | 3-Ethynyl-5-nitro-2-pyridone | The nitronium ion (NO₂⁺) acts as the electrophile. The reaction proceeds via a resonance-stabilized cationic intermediate (sigma complex). |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / FeCl₃ | 5-Bromo-3-ethynyl-2-pyridone | A Lewis acid catalyst polarizes the halogen molecule to generate a potent electrophile (e.g., Br⁺). The 2-pyridone ring is sufficiently activated that milder conditions may sometimes be employed. acs.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-Ethynyl-2-pyridone-5-sulfonic acid | The electrophile is sulfur trioxide (SO₃). The reaction is typically reversible. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5-Acyl-3-ethynyl-2-pyridone | This reaction may be complicated by the Lewis acid coordinating to the carbonyl oxygen or the nitrogen atom, which can deactivate the ring. |

Nucleophilic Reactions

The pyridine ring, particularly when protonated or N-alkylated, is susceptible to nucleophilic attack. In the 2-pyridone tautomer, the C4 and C6 positions are rendered electron-deficient by the conjugated carbonyl group and are thus the primary sites for nucleophilic attack. chemistry-online.com

Hard nucleophiles, such as organometallic reagents or strong bases, can add to these positions. quimicaorganica.org A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves amination, typically at the C2 or C4 position, with the elimination of a hydride ion. chemistry-online.com For 3-ethynyl-2-pyridone, such reactions would be directed to the C4 and C6 positions. Furthermore, the nitrogen atom can act as a nucleophile itself, undergoing reactions like N-alkylation.

Interactive Table: Nucleophilic Reactions of 3-Ethynyl-2-pyridone

| Reaction Type | Reagents and Conditions | Product | Mechanism Notes |

| Nucleophilic Addition | Grignard Reagents (RMgX), Organolithiums (RLi) | 4- or 6-substituted dihydropyridone | The nucleophile attacks the electron-deficient C4 or C6 position. A subsequent oxidation step may be required to restore aromaticity. nih.gov |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | 1-Alkyl-3-ethynyl-2-pyridone | The nitrogen atom acts as a nucleophile in an Sₙ2 reaction with the alkyl halide. |

| Conversion to 2-Chloropyridine | POCl₃ or PCl₅ | 2-Chloro-3-ethynylpyridine | The hydroxyl group of the 2-hydroxypyridine tautomer is converted into a good leaving group, which is then displaced by a chloride ion. This product is a key intermediate for further SₙAr reactions. |

Reactivity of the Acetylene (Ethynyl) Moiety

The terminal alkyne is a highly versatile functional group that undergoes a wide array of transformations, including metal-catalyzed cross-coupling, cycloadditions, and addition reactions.

The Sonogashira coupling is a cornerstone reaction for terminal alkynes. It facilitates the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org This reaction is exceptionally useful for extending the carbon framework of this compound.

The mechanism involves two interconnected catalytic cycles:

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (R-X).

Copper Cycle : The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

Transmetalation : The copper acetylide transfers the acetylenic group to the palladium complex.

Reductive Elimination : The final product is released, regenerating the Pd(0) catalyst. rsc.orgchemeurope.comyoutube.comlibretexts.org

Interactive Table: Sonogashira Coupling of 3-Ethynyl-2-pyridone

| Coupling Partner (R-X) | Reagents and Conditions | Product |

| Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N | 3-(Arylethynyl)-2-pyridone |

| Vinyl Bromide | PdCl₂(PPh₃)₂, CuI, Piperidine | 3-(Vinylethynyl)-2-pyridone |

| Heteroaryl Halide | Pd(OAc)₂, PPh₃, CuI, K₂CO₃ | 3-(Heteroarylethynyl)-2-pyridone |

The ethynyl group can participate as a 2π component in various cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form triazoles, often referred to as "click chemistry." This reaction can be performed under either thermal conditions or copper(I) catalysis, the latter offering higher regioselectivity and milder conditions. The electron-withdrawing nature of the pyridone ring makes the alkyne an excellent dipolarophile for such reactions.

Interactive Table: Cycloaddition Reactions of the Ethynyl Group

| Reaction Type | Reagent | Product | Mechanism Notes |

| [3+2] Huisgen Cycloaddition | Organic Azide (B81097) (R-N₃) | 1,4- or 1,5-disubstituted 1,2,3-triazole | A 1,3-dipolar cycloaddition. Copper(I) catalysis typically yields the 1,4-isomer, while ruthenium catalysis can yield the 1,5-isomer. |

| [3+2] Nitrone Cycloaddition | Nitrone (R-CH=N⁺(R')-O⁻) | Isoxazoline | Another example of 1,3-dipolar cycloaddition. |

| [4+2] Diels-Alder Reaction | Electron-rich Diene | Fused or substituted benzene (B151609) ring (after aromatization) | The alkyne acts as the dienophile. This reaction often requires high temperatures unless the alkyne is highly activated. acsgcipr.org |

The triple bond of the ethynyl group can undergo addition reactions with various reagents. These reactions typically proceed via electrophilic or nucleophilic addition mechanisms, converting the alkyne to an alkene or alkane. msu.edustudy.com

Protonation of the pyridine nitrogen can enhance the electrophilicity of the alkyne, making it more susceptible to nucleophilic attack, as seen in hydrohalogenation reactions. nih.gov However, this effect is most pronounced for 2-ethynylpyridines, and the reactivity of the 3-ethynyl isomer is comparatively lower. nih.gov

Interactive Table: Addition Reactions to the Ethynyl Group

| Reaction Type | Reagents | Product(s) | Mechanism Notes |

| Hydrogenation | H₂, Pd/C | 3-Ethyl-2-pyridone | Complete reduction of the triple bond to a single bond. |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | 3-Vinyl-2-pyridone | Syn-addition of hydrogen to form a cis-alkene. |

| Hydrohalogenation | HCl, HBr | 3-(1-Halovinyl)-2-pyridone | Follows Markovnikov's rule, with the hydrogen adding to the terminal carbon. libretexts.org |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | 3-Acetyl-2-pyridone | Acid- and mercury-catalyzed addition of water leads to an enol intermediate which tautomerizes to the methyl ketone. |

| Hydroboration-Oxidation (Anti-Markovnikov) | 1. BH₃-THF; 2. H₂O₂, NaOH | 3-(2-Oxoethyl)-2-pyridone (aldehyde) | Anti-Markovnikov addition of water across the triple bond, leading to an aldehyde after tautomerization of the enol intermediate. |

Medicinal Chemistry and Pharmacological Research of 3 Ethynylpyridin 2 Ol

Structure-Activity Relationship (SAR) Studies of Ethynylpyridinol Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For derivatives of 3-ethynylpyridine (B57287), research has focused on understanding how modifications to the pyridine (B92270) ring and the ethynyl (B1212043) substituent influence biological activity.

Studies on related pyridine derivatives have shown that the introduction of various functional groups can significantly impact their antiproliferative activity. For instance, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (NH2) groups on the pyridine ring have been found to enhance anticancer effects. nih.gov Conversely, the addition of bulky groups or halogen atoms has been associated with reduced antiproliferative activity. nih.gov

In the context of metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists, SAR studies of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) analogues, which share the 3-ethynylpyridine core, have been conducted. These studies aim to elucidate the structural features necessary for potent antagonist activity, which is relevant for developing treatments for central nervous system disorders. nih.govresearchgate.net

The following table summarizes key SAR findings for related pyridine derivatives:

| Compound Class | Structural Modification | Impact on Activity | Reference |

|---|---|---|---|

| Pyridine Derivatives | Presence of -OCH3, -OH, -C=O, NH2 groups | Enhanced antiproliferative activity | nih.gov |

| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Reduced antiproliferative activity | nih.gov |

Target Identification and Validation for Ethynylpyridinol-Based Agents

The identification and validation of biological targets are crucial stages in the development of novel therapeutic agents. For compounds centered around the 3-ethynylpyridin-2-ol scaffold, research efforts have primarily focused on enzyme inhibition and the modulation of key cellular signaling pathways.

Enzyme Inhibition Studies (e.g., Kinases, Viral Polymerases)

The structural characteristics of the this compound moiety, particularly the pyridin-2-one core, make it an attractive scaffold for targeting the ATP-binding site of protein kinases. The ethynyl group can also play a significant role in binding to the target enzyme.

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases such as cancer. technologynetworks.com The pyridin-2-one scaffold is a known hinge-binding motif found in numerous kinase inhibitors. nih.gov

A notable study on a closely related 3-aminopyridin-2-one-based fragment library demonstrated the potential of this scaffold in kinase inhibition. Screening of this library against a panel of 26 kinases identified potent and ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and are considered attractive targets for cancer therapy. nih.govnih.gov

Specifically, fragments such as 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one showed significant inhibitory activity. nih.gov X-ray crystallography studies revealed that these fragments bind to the hinge region of the kinase, with the pyridin-2-one core forming key hydrogen bonds. nih.gov This provides a strong rationale for exploring this compound and its derivatives as potential kinase inhibitors.

While direct inhibitory data for this compound against specific kinases is not extensively available in public literature, the established activity of the closely related 3-aminopyridin-2-one scaffold suggests its potential as a starting point for the design of novel kinase inhibitors. The ethynyl substituent at the 3-position offers a vector for further chemical modification to enhance potency and selectivity.

Viral Polymerase Inhibition

Viral polymerases are essential enzymes for the replication of viral genomes, making them a prime target for antiviral drug development. mdpi.com Nucleoside analogs are a major class of viral polymerase inhibitors. nih.gov While this compound is not a nucleoside analog, non-nucleoside inhibitors (NNIs) also play a crucial role in antiviral therapy by binding to allosteric sites on the polymerase. mdpi.com

Currently, there is limited direct evidence in the scientific literature detailing the specific inhibitory activity of this compound against viral polymerases. However, the exploration of diverse heterocyclic scaffolds for the development of novel NNIs is an active area of research. The unique electronic and steric properties of the this compound scaffold could potentially be exploited for the design of new antiviral agents targeting viral polymerases. Further research, including high-throughput screening and structural biology studies, would be necessary to validate this hypothesis.

Modulation of Cellular Signaling Pathways (e.g., Androgen Receptor Signaling)

The androgen receptor (AR) is a key driver in the development and progression of prostate cancer. nih.gov Modulating AR signaling is a cornerstone of prostate cancer therapy. daneshyari.comnih.gov While some steroidal and non-steroidal compounds are known to target the AR, the development of new scaffolds with improved properties remains an important goal. daneshyari.commdpi.com

There is currently a lack of specific published research directly linking this compound or its close derivatives to the modulation of androgen receptor signaling. The discovery of novel AR modulators often involves extensive screening of compound libraries. strath.ac.uk The this compound scaffold, with its distinct chemical features, could be considered a candidate for inclusion in such screening campaigns to identify potential new AR antagonists or modulators.

Drug Design Principles Guided by Ethynylpyridinol Scaffolds

The this compound scaffold offers a versatile platform for the application of modern drug design principles, including fragment-based drug design and bioisosteric replacements.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. rsc.org This approach involves screening small, low-molecular-weight compounds (fragments) that typically bind with low affinity to the biological target. These initial hits are then optimized and grown into more potent, drug-like molecules.

The this compound core is an ideal candidate for a fragment library due to its relatively small size and the presence of key functional groups that can engage in interactions with protein targets. As previously mentioned, a library of 3-aminopyridin-2-one-based fragments proved successful in identifying inhibitors for MPS1 and Aurora kinases. nih.govnih.gov

The general workflow for a fragment-based approach utilizing the this compound scaffold would involve:

Fragment Library Screening: A library containing the this compound core and its simple derivatives would be screened against a target of interest (e.g., a specific kinase) using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hit Identification and Validation: Fragments that bind to the target are identified and their binding mode is characterized, often through co-crystallography.

Fragment Elaboration: The initial fragment hit is then chemically modified to improve its potency and selectivity. The ethynyl group at the 3-position provides a convenient handle for "growing" the fragment into adjacent binding pockets of the target protein.

This approach allows for the efficient exploration of chemical space and the development of highly optimized lead compounds.

Bioisosteric Replacements in Drug Discovery

Bioisosterism is a strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com The ethynyl group of this compound can be considered both a pharmacophoric feature and a candidate for bioisosteric replacement.

The Ethynyl Group as a Bioisostere

The ethynyl group is a non-classical bioisostere that can mimic other functional groups. nih.govacs.org For instance, it can act as a bioisostere for a halogen atom, particularly chlorine, in kinase inhibitors. nih.govacs.org A well-known example is the replacement of a chlorine atom in the EGFR inhibitor gefitinib (B1684475) with an ethynyl group to yield erlotinib (B232), another potent EGFR inhibitor. nih.govacs.org The ethynyl group in erlotinib mimics the interaction of the chlorine atom with the protein backbone. nih.govacs.org

This principle suggests that the ethynyl group in a this compound-based inhibitor could be strategically employed to form specific interactions with the target protein, such as hydrogen bonds or interactions with aromatic residues.

Replacement of the Ethynyl Group

Conversely, the ethynyl group itself can be replaced by other functional groups to modulate the properties of a lead compound. The choice of a bioisosteric replacement depends on the specific goals of the drug design program.

Below is a table illustrating potential bioisosteric replacements for the ethynyl group and the rationale for their use:

| Bioisosteric Replacement | Rationale |

| Cyano (-C≡N) | Similar linear geometry and electronics; can act as a hydrogen bond acceptor. |

| Small Halogens (e.g., -Cl, -F) | Can modulate electronic properties and metabolic stability. |

| Small Alkyl Groups (e.g., -CH3) | Can fill small hydrophobic pockets and improve metabolic stability. |

| Trifluoromethyl (-CF3) | Can enhance binding affinity through hydrophobic interactions and improve metabolic stability. |

These bioisosteric modifications of the this compound scaffold could lead to the discovery of new compounds with improved therapeutic potential. nih.gov

Chemical Biology Applications of 3 Ethynylpyridin 2 Ol

Development of Ethynylpyridinol-Based Probes

Chemical probes are indispensable small molecules used to investigate and manipulate biological systems eubopen.orgyoutube.com. The design of such probes based on the 3-Ethynylpyridin-2-ol scaffold leverages its constituent parts to achieve specific functionalities. The ethynyl (B1212043) group is particularly valuable as it is a small, biologically inert functional group that can participate in highly selective "click chemistry" reactions nih.gov. This enables the attachment of various reporter tags, such as fluorophores for imaging or affinity handles like biotin (B1667282) for protein enrichment nih.gov.

A significant challenge in chemical biology is understanding how small molecules interact with proteins in a stereospecific manner. Enantioprobes, which are pairs of stereoisomeric probes, are designed to address this by identifying stereoselective protein-fragment interactions within cells. While the this compound molecule itself is achiral, the introduction of a chiral center to its scaffold would allow for the synthesis of an enantiomeric pair. These probes could then be used in parallel experiments. A significant difference in the protein interaction profile between the two enantiomers would strongly indicate a specific, functionally relevant binding event at a chiral protein site, helping to validate potential drug targets and binding pockets.

The terminal alkyne of this compound is an ideal anchor for attaching reporter molecules for biological tracking. Through azide-alkyne cycloaddition reactions, a fluorescent dye modified with an azide (B81097) group can be covalently linked to the ethynylpyridinol core. The resulting fluorescent probe can be introduced into living cells or organisms, allowing researchers to visualize its distribution, localization, and interaction with cellular components using advanced microscopy techniques. Similarly, isotopic labels can be incorporated via the same chemical handle, enabling techniques like magnetic resonance imaging (MRI) or facilitating quantification in mass spectrometry-based experiments.

Chemoproteomics and Activity-Based Profiling

Chemoproteomics and activity-based protein profiling (ABPP) are powerful methods used to study protein function and small-molecule interactions directly in native biological systems upenn.eduyoutube.com. These techniques often employ chemical probes to covalently label active enzymes or protein families, enabling their identification and quantification upenn.edu.

A probe derived from this compound can be used in a typical ABPP workflow. The pyridinol portion of the molecule would act as a scaffold to bind to a protein target, while the ethynyl group serves as a latent handle for reporter tag conjugation. The general workflow is as follows:

Labeling : Live cells or proteomes are treated with the ethynylpyridinol-based probe, which binds to its protein targets.

Lysis & Conjugation : The cells are lysed, and the proteome is harvested. A reporter tag, such as biotin-azide, is then attached to the probe-protein conjugate via click chemistry nih.gov.

Enrichment : The biotinylated proteins are captured and enriched using avidin-functionalized beads.

Identification : The enriched proteins are digested, and the resulting peptides are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS) nih.gov.

This approach allows for the target-agnostic discovery of proteins that interact with the pyridinol scaffold, providing insights into its mechanism of action and identifying potential therapeutic targets youtube.com.

| Step | Description | Key Reagents/Techniques |

| 1. Target Labeling | A this compound based probe is incubated with a complex proteome (e.g., cell lysate). | Ethynylpyridinol probe |

| 2. Reporter Tagging | An azide-functionalized reporter (e.g., biotin-azide) is attached to the probe via click chemistry. | Biotin-azide, Cu(I) catalyst or strained cyclooctyne |

| 3. Affinity Purification | Labeled proteins are isolated from the proteome. | Avidin-coated beads |

| 4. Protein Identification | Purified proteins are identified and quantified. | Mass Spectrometry (LC-MS/MS) |

Interfacing with Natural Product Biosynthesis Research

Understanding how organisms synthesize complex natural products is a major goal of biochemical research. Chemical probes can be used to intercept and identify enzymes within a biosynthetic pathway. If a natural product contains a pyridinol or a related heterocyclic core, a this compound-based molecule could be designed to mimic a biosynthetic intermediate.

By feeding this alkyne-tagged mimic to the producing organism (e.g., a bacterium or plant), the probe can be incorporated into the natural biosynthetic pathway. The enzymes that recognize and process this intermediate would become covalently tagged. Subsequent lysis, click-chemistry-based biotinylation, and proteomic analysis would allow for the identification of these previously unknown biosynthetic enzymes. This strategy provides a powerful method to functionally annotate enzymes and elucidate novel biochemical transformations in the production of medicinally relevant natural products.

Advanced Spectroscopic and Computational Characterization of 3 Ethynylpyridin 2 Ol

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of 3-Ethynylpyridin-2-ol. Unlike nominal mass spectrometry, HRMS measures the m/z value to several decimal places, allowing for the determination of the precise molecular formula. mdpi.com The experimentally measured mass can be compared to the calculated theoretical mass for a proposed formula (C₇H₅NO for this compound). A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. researchgate.net

Table 3: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ (Protonated Molecule) | C₇H₆NO⁺ | 120.0444 |

| [M+Na]⁺ (Sodium Adduct) | C₇H₅NNaO⁺ | 142.0263 |

| [M]⁺˙ (Molecular Ion) | C₇H₅NO⁺˙ | 119.0366 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. While no specific studies on bioconjugates of this compound were found, LC-MS would be the premier analytical method for such an application.

The ethynyl (B1212043) group on this compound makes it a candidate for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form bioconjugates with proteins or other biomolecules. In this context, LC-MS would be used to:

Monitor Reaction Progress: Track the formation of the bioconjugate and the consumption of starting materials.

Purification and Characterization: Separate the desired bioconjugate from unreacted starting materials and byproducts.

Confirm Identity and Purity: The mass spectrometer would confirm the molecular weight of the final bioconjugate, verifying the successful coupling of this compound to the target biomolecule. researchgate.net Analysis of the intact protein conjugate by high-resolution mass spectrometry can confirm the covalent modification. researchgate.net

Vibrational Spectroscopy (IR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show distinct features corresponding to its constituent parts: the pyridine (B92270) ring, the hydroxyl group, and the ethynyl group. However, the observed spectrum will be a composite signature that strongly reflects the dominant tautomeric form under the measurement conditions wikipedia.org.

Expected Vibrational Modes for this compound (Enol Tautomer):

O-H Stretch: A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.

C≡C-H Stretch: A sharp, relatively strong band should appear around 3300 cm⁻¹, indicative of the terminal alkyne C-H bond.

C≡C Stretch: A weak to medium intensity band is expected in the 2100-2140 cm⁻¹ region, corresponding to the carbon-carbon triple bond stretch. Its intensity is typically weak for monosubstituted alkynes.

C=N and C=C Ring Stretching: Multiple sharp bands between 1400 cm⁻¹ and 1650 cm⁻¹ are characteristic of the aromatic pyridine ring vibrations.

Expected Vibrational Modes for 3-Ethynyl-1H-pyridin-2-one (Keto Tautomer):

N-H Stretch: A medium to strong, somewhat broad band is expected in the 3000-3400 cm⁻¹ range due to the N-H group of the lactam.

C≡C-H Stretch: Similar to the enol form, a sharp peak around 3300 cm⁻¹ is expected.

C=O Stretch (Amide I band): A very strong and prominent absorption band between 1650 cm⁻¹ and 1690 cm⁻¹ is the most definitive feature of the pyridone tautomer wikipedia.org.

C=C Ring Stretching: Bands corresponding to the conjugated diene system within the ring are expected between 1500 cm⁻¹ and 1650 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for both tautomers based on data from analogous compounds.

| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Characteristic Intensity |

| O-H Stretch | Enol | 3200 - 3600 | Broad, Medium-Strong |

| N-H Stretch | Keto | 3000 - 3400 | Medium-Strong |

| ≡C-H Stretch | Both | ~3300 | Sharp, Strong |

| C≡C Stretch | Both | 2100 - 2140 | Weak-Medium |

| C=O Stretch | Keto | 1650 - 1690 | Very Strong, Sharp |

| C=N / C=C Ring Stretch | Both | 1400 - 1650 | Multiple, Medium-Strong |

This interactive table is based on typical vibrational frequencies for the specified functional groups.

Electronic Spectroscopy (UV-Vis-NIR)

Electronic spectroscopy provides insights into the conjugated systems within a molecule by measuring the absorption of ultraviolet (UV) and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions, with potential contributions from n→π* transitions, depending on the tautomeric form and solvent researchgate.netresearchgate.net.

The this compound form, being a substituted aromatic phenol-like structure, would exhibit π→π* transitions characteristic of the hydroxypyridine system. The presence of the ethynyl group extends the π-conjugation, which is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted 2-hydroxypyridine (B17775).

The 3-ethynyl-1H-pyridin-2-one tautomer contains a conjugated α,β-unsaturated lactam system. This chromophore gives rise to strong π→π* transitions. Additionally, the carbonyl oxygen possesses non-bonding (n) electrons, making a lower-energy, lower-intensity n→π* transition possible researchgate.net. The position and intensity of these bands are sensitive to solvent polarity. Polar solvents can stabilize the ground state of the lone pair, leading to a hypsochromic (blue) shift of the n→π* transition researchgate.net.

| Transition Type | Tautomeric Form | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | Enol / Keto | 250 - 350 | High (ε > 10,000) |

| n → π | Keto | > 300 | Low (ε < 2,000) |

This interactive table outlines the expected electronic transitions.

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of molecules, as it can reveal transitions that are weak or hidden in standard absorption spectra and provide information about the symmetry and angular momentum of electronic states.

For a molecule like this compound, MCD could be particularly useful in deconvoluting the complex electronic spectrum arising from the two tautomers. The different symmetries and electronic configurations of the aromatic 2-hydroxypyridine and the conjugated lactam 2-pyridone would give rise to distinct MCD signals. For instance, the n→π* transition of the pyridone tautomer, which may be difficult to assign definitively in the absorption spectrum, would be expected to have a unique MCD signature, allowing for its unambiguous identification. While no specific MCD data for this compound is currently available, the technique holds significant potential for elucidating its electronic structure, especially in studies involving its metal complexes or radical species.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals libretexts.orgscribd.com. The radical species of this compound could be generated through one-electron oxidation or reduction.

The resulting ESR spectrum would provide information about the electronic environment of the unpaired electron. The key parameters are the g-factor and the hyperfine coupling constants. The g-factor would indicate the degree of spin-orbit coupling and is characteristic of the type of radical (e.g., carbon-centered or nitrogen-centered).

The most informative feature would be the hyperfine structure, which arises from the interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (¹H, I=1/2 and ¹⁴N, I=1). The spectrum for the 3-ethynylpyridinyl radical would be expected to show a primary splitting pattern from the ¹⁴N nucleus (into 3 lines of equal intensity) and further complex splitting from the various ¹H nuclei on the pyridine ring and the ethynyl group. The magnitude of each proton coupling constant would be proportional to the spin density at the carbon atom to which it is attached, thus providing a detailed map of the unpaired electron's delocalization across the π-system.

Theoretical and Computational Chemistry

Theoretical and computational methods, particularly those based on quantum mechanics, are invaluable for complementing experimental data and providing a deeper understanding of molecular properties when experimental data is scarce. These methods can predict geometries, energies, and spectroscopic properties for molecules like this compound and its tautomer.

Density Functional Theory (DFT) has become a standard and reliable computational method for investigating the electronic structure and geometry of organic molecules nih.govscispace.comresearchgate.net. For this compound, DFT calculations can be employed to:

Determine Tautomer Stability: By optimizing the geometry and calculating the electronic energy of both the enol (this compound) and keto (3-ethynyl-1H-pyridin-2-one) forms, DFT can predict their relative stabilities in the gas phase and in different solvents (using continuum solvation models). This is crucial for understanding the tautomeric equilibrium.

Predict Geometric Parameters: DFT provides accurate predictions of bond lengths, bond angles, and dihedral angles for the ground-state geometry of each tautomer. These calculated structures are essential for interpreting other spectroscopic data.

Simulate Vibrational Spectra: Calculation of harmonic vibrational frequencies is a standard output of DFT calculations. These theoretical frequencies can be scaled to aid in the assignment of experimental IR and Raman spectra, helping to distinguish between the two tautomers based on their unique vibrational fingerprints, such as the C=O stretch in the keto form versus the O-H stretch in the enol form researchgate.netsci-hub.se.

Calculate Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which can be directly correlated with the absorption maxima (λ_max) observed in UV-Vis spectra ijcce.ac.irrsc.orgrsc.org. This allows for the assignment of specific absorption bands to π→π* or n→π* transitions for each tautomer.

The following table shows representative DFT-calculated bond lengths for the core structure of the two tautomers, based on published data for similar systems.

| Bond | Tautomeric Form | Typical Calculated Bond Length (Å) |

| C2-O | Enol | ~1.35 |

| O-H | Enol | ~0.97 |

| C2=O | Keto | ~1.24 |

| C2-N1 | Enol | ~1.33 |

| C2-N1 | Keto | ~1.38 |

| N1-H | Keto | ~1.01 |

| C3-C(ethynyl) | Both | ~1.43 |

| C≡C | Both | ~1.21 |

This interactive table presents typical bond lengths derived from DFT calculations on analogous structures.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for investigating the electronic excited states of molecules, offering a balance between accuracy and computational cost. researchgate.netnih.gov This method is particularly useful for predicting UV-Vis absorption spectra and understanding the nature of electronic transitions.

For this compound, TD-DFT calculations would be instrumental in elucidating its photophysical properties. The calculations would typically be performed on a geometry optimized at the ground state using a suitable functional and basis set, such as B3LYP/6-311G++(d,p). The resulting data would provide information on the vertical excitation energies, oscillator strengths, and the molecular orbitals (MOs) involved in the principal electronic transitions.

The primary electronic transitions in a molecule like this compound are expected to be of the π → π* and n → π* type. The pyridin-2-ol ring itself possesses both π systems and lone pairs on the nitrogen and oxygen atoms. The introduction of the ethynyl group at the 3-position is expected to extend the π-conjugation of the system, which would likely lead to a red-shift (a shift to longer wavelengths) in the absorption maxima compared to the parent pyridin-2-ol.

A hypothetical TD-DFT analysis would likely reveal the following key transitions:

S0 → S1 Transition: This would likely be the lowest energy transition, possibly with a significant contribution from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. The HOMO is expected to have significant electron density on the pyridin-2-ol ring, while the LUMO would likely be distributed across the entire conjugated system, including the ethynyl group. This transition may possess some charge-transfer character.

Higher Energy Transitions: Subsequent transitions at higher energies would involve other molecular orbitals and could correspond to excitations to S2, S3, and higher singlet states.

The predicted absorption wavelengths and oscillator strengths from a TD-DFT calculation for this compound are presented in the interactive data table below. It is important to note that these are hypothetical values based on trends observed for similar pyridine derivatives.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (85%) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (60%), HOMO → LUMO+1 (25%) |

| S0 → S3 | 250 | 0.25 | HOMO-2 → LUMO (55%), HOMO → LUMO+1 (30%) |

These theoretical predictions would require experimental validation through UV-Vis spectroscopy.

Molecular Docking Studies in Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is widely used in drug design to understand the interaction between a ligand and its target protein at the atomic level. Given the prevalence of pyridine derivatives in pharmaceuticals, exploring the potential biological interactions of this compound through molecular docking is a valuable exercise.

Numerous pyridine derivatives have been investigated as inhibitors for a variety of enzymes and receptors. nih.govorientjchem.org For this theoretical study, we will consider the potential of this compound to act as an inhibitor of a hypothetical protein kinase, a common target for pyridine-based drugs. The binding affinity and interaction patterns can be predicted using software like AutoDock Vina.

The docking process would involve preparing the 3D structure of this compound and the target protein (obtained from the Protein Data Bank, PDB). The simulation would then place the ligand into the active site of the protein and calculate the binding energy, which is an estimation of the binding affinity.

Key interactions that would be anticipated between this compound and a protein's active site include:

Hydrogen Bonding: The hydroxyl group of the pyridin-2-ol moiety and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for anchoring the ligand in the binding pocket.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the active site.

Hydrophobic Interactions: The ethynyl group and the pyridine ring can participate in hydrophobic interactions with nonpolar residues.

The results of a hypothetical molecular docking study are summarized in the interactive table below, detailing the predicted binding energy and the key interacting residues.

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | |

| Hydrogen Bonds | SER12, LYS45 |

| π-π Stacking | PHE89 |

| Hydrophobic Interactions | LEU23, VAL30, ILE84 |

These in silico findings suggest that this compound has the potential to bind to a protein active site with good affinity. However, these are predictive results and would need to be confirmed by in vitro biological assays. The insights gained from such molecular docking studies can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.

Applications in Materials Science, Supramolecular Chemistry, and Catalysis

Polymer Chemistry and Ethynylpyridinol Monomers

Ethynylpyridine monomers are versatile precursors for the synthesis of advanced polymeric materials. The presence of the reactive ethynyl (B1212043) group allows for various polymerization techniques, while the pyridine (B92270) nitrogen offers a site for functionalization, influencing the polymer's solubility, electronic properties, and responsiveness to stimuli like pH.

Conjugated polymers derived from ethynylpyridines are of significant interest due to their potential electro-optical properties. A common strategy for their synthesis involves the polymerization of 2-ethynylpyridine (B158538). For instance, a method for creating an ionic conjugated polymer involves the uncatalyzed polymerization of 2-ethynylpyridine using activating agents like 2-furoyl chloride nih.gov. In this process, the quaternization of the pyridine nitrogen activates the acetylenic triple bond, making it highly susceptible to linear polymerization, resulting in a polyacetylene backbone with N-substituted pyridinium (B92312) side groups nih.govnih.gov.

These polymerization reactions can proceed efficiently in polar solvents without the need for a traditional initiator or catalyst, yielding polymers with a conjugated polyene backbone elsevierpure.comresearchgate.net. Spectroscopic analysis confirms the formation of these conjugated systems, which exhibit distinct photoluminescence and electrochemical behaviors nih.govelsevierpure.com. The incorporation of ethynylene units into a polymer backbone is a recognized strategy for achieving lower HOMO energy levels, which can enhance the oxidative stability of the material mdpi.com.

Copolymerization offers a powerful method to develop functional materials by combining the properties of ethynylpyridines with other monomers. This approach allows for the creation of polymers with tailor-made characteristics for specific applications. A notable example is the synthesis of well-defined diblock copolymers containing pendent triphenylamine (B166846) and ethynylpyridine units . This was achieved through anionic polymerization, demonstrating a pathway to materials that integrate the charge-transport properties of triphenylamine with the functional handle of the ethynylpyridine moiety .

The success of such copolymerization strategies often depends on carefully controlling the reaction conditions. For example, in the anionic block copolymerization of 4,4'-vinylphenyl-N,N-bis(4-tert-butylphenyl)benzenamine with 2-(2-(4-vinylphenyl)ethynyl)pyridine, the choice of countercation was found to be critical for achieving a well-defined polymer structure . These strategies enable the integration of diverse functionalities, leading to materials with applications in fields such as optoelectronics nih.gov.

Ionic polymers based on ethynylpyridine are a distinct class of materials with unique properties, including solubility in polar solvents and responsiveness to electrochemical stimuli. These polymers are typically synthesized through the spontaneous or activated polymerization of 2-ethynylpyridine using alkylating or acylating agents nih.govnih.govelsevierpure.com. The process begins with the quaternization of the pyridine nitrogen, which forms an N-substituted-2-ethynylpyridinium salt. This activation of the monomer facilitates a linear polymerization, creating a conjugated polyacetylene backbone with ionic pyridinium units as side chains researchgate.net.

The properties of the resulting ionic polymer can be tuned by the choice of the substituent. For example, using 4-(methylthio)benzyl bromide results in a polymer with aromatic functional groups that exhibits a photoluminescence peak at 508 nm and is electrochemically stable within a defined voltage window elsevierpure.com. Similarly, using 2-furoyl chloride yields Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], which has a photoluminescence peak at 578 nm nih.gov. These ionic conjugated polymers are often amorphous and can exhibit hygroscopic properties nih.govresearchgate.net.

Table 1: Properties of Ionic Polymers Derived from 2-Ethynylpyridine

| Polymer Name | Activating Agent | Photoluminescence (PL) Peak | Electrochemical Behavior | Reference |

|---|---|---|---|---|

| Poly{2-ethynyl-N-[4-(methylthio)benzylpyridinium bromide]} | 4-(methylthio)benzyl bromide | 508 nm | Stable window from -1.32 V to 1.92 V | elsevierpure.com |

| Poly[2-ethynyl-N-(2-furoyl)pyridinium chloride] | 2-furoyl chloride | 578 nm | Irreversible redox behavior | nih.gov |

| Poly[N-(3-butynyl)-2-ethynylpyridium bromide] | 4-bromo-1-butyne | N/A (Band gap 1.98 eV) | Irreversible redox behavior | |

| Poly{2-ethynyl-N-[(3-(6-bromohexyloxy)methyl)thienyl]pyridinium bromide} | 3-(6-bromohexyloxy)methylthiophene | 510 nm | Irreversible redox behavior | researchgate.net |

Supramolecular Chemistry of Ethynylpyridinol Scaffolds

The rigid and linear nature of the aryl-ethynyl linkage makes it an excellent component for constructing predictable and stable supramolecular architectures nih.gov. When combined with a pyridine or pyridinol unit, the resulting scaffold gains hydrogen bonding and metal coordination sites, enabling its use in the design of complex host-guest systems and molecular sensors.

The design of molecular receptors relies on creating structures with well-defined cavities and binding sites that are complementary to a target guest molecule nih.govnih.gov. Aryl-ethynyl scaffolds, including those incorporating ethynylpyridine units, are highly effective for this purpose. They act as rigid spacers to construct macrocycles or clefts with specific geometries, while the pyridine nitrogen can serve as a hydrogen bond acceptor or a metal coordination site to facilitate guest binding nih.gov.

A sophisticated application of these principles is seen in the development of oligo(ethynylpyridine)-containing metallofoldamers nih.gov. These molecules are designed to fold into specific conformations stabilized by platinum-platinum interactions. The inclusion of the acid-sensitive oligo(ethynylpyridine) segments allows the folding and unfolding of the molecular scaffold to be reversibly controlled by changing the pH, in addition to responding to solvent and temperature changes. This demonstrates the rational design of multi-stimuli-responsive materials based on ethynylpyridine scaffolds nih.gov. Such precise control over molecular architecture is fundamental to creating advanced host-guest systems nih.gov.

A significant challenge in supramolecular chemistry is achieving selective molecular recognition in competitive media like water. Ethynylpyridine-based systems have shown promise in this area, particularly as synthetic hosts for saccharides researchgate.net. Polymers and oligomers composed of 2,6-pyridylene-ethynylene units can act as hosts that bind saccharides through multipoint hydrogen bonds researchgate.netacs.org.

Upon binding a chiral saccharide guest, the flexible polymer chain is induced to form a helical structure, and the chirality of the guest biases the helicity of the resulting host-guest complex acs.org. This interaction can be detected using circular dichroism (CD) spectroscopy. By modifying the substituents on the pyridine rings, researchers can enhance solubility in aqueous environments and introduce additional functionalities. For instance, an azacrown-attached ethynylpyridine polymer was developed for saccharide recognition rsc.orgrsc.org. This system demonstrates complex, allosteric behavior where the recognition process can be regulated by the addition of other molecules, showcasing a sophisticated level of control over molecular recognition in solution rsc.orgrsc.orgelsevierpure.com.

Table 2: Research Findings on Saccharide Recognition by Ethynylpyridine Scaffolds

| Host System | Key Feature | Recognition Mechanism | Analytical Method | Reference |

|---|---|---|---|---|

| Oligomeric 2,6-pyridylene-ethynylene | Glycoside-linked oligomers | Intramolecular hydrogen bonds induce chiral helix formation. | Circular Dichroism (CD) and 1H NMR | acs.org |

| Azacrown-attached 2,6-pyridylene ethynylene polymer | Co-polymer with azacrown ether units | Host-guest complexation with saccharides regulated by pseudopolyrotaxane formation. | CD and UV/Vis Spectroscopy | rsc.orgrsc.org |

| Poly-/Oligomers of 4-substituted 2,6-pyridylene ethynylene | General polymeric host | Multipoint hydrogen-bonding with saccharide guest induces helical structure. | General (not specified) | researchgate.net |

Formation of Supramolecular Architectures

The molecular structure of 3-Ethynylpyridin-2-ol, featuring a hydroxyl group, a pyridine ring, and an ethynyl moiety, provides multiple sites for non-covalent interactions that drive the formation of complex supramolecular architectures. These interactions, primarily hydrogen bonding and π-π stacking, dictate the crystal packing and self-assembly of the molecules in the solid state.

The most significant interaction governing the assembly of pyridinol derivatives is hydrogen bonding. mdpi.comnih.govnih.gov The hydroxyl group (-OH) is a strong hydrogen bond donor, while the nitrogen atom of the pyridine ring is an effective hydrogen bond acceptor. This donor-acceptor pairing leads to the formation of robust hydroxyl⋯pyridine supramolecular synthons. ul.ie Depending on the steric and electronic influences of other substituents, these interactions can result in the formation of discrete hydrogen-bonded units, such as dimers, or extend into one-dimensional chains and two-dimensional networks. nih.govresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Role in Architecture |

|---|---|---|---|

| Strong Hydrogen Bond | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Primary driver of self-assembly, forming dimers or chains. |

| Weak Hydrogen Bond | Ethynyl (-C≡C-H) | Hydroxyl Oxygen (O) | Cross-linking primary motifs, stabilizing the 3D structure. |

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Stabilizing the packing of aromatic cores. |

Catalytic Applications of Ethynylpyridinol Derivatives

Ethynylpyridinol derivatives have emerged as versatile scaffolds in the development of novel catalysts due to their unique combination of functional groups. The pyridine ring provides a robust coordination site for metal centers, the hydroxyl group allows for electronic tuning of the catalyst, and the ethynyl group offers a site for further functionalization or immobilization. These features enable their application in diverse catalytic fields, including organometallic catalysis, metal-free catalysis, and various organic synthesis transformations.

Organometallic Catalysis Using Ethynylpyridinol Ligands

In organometallic catalysis, this compound and its derivatives serve as effective ligands for transition metals. The pyridine nitrogen atom acts as a Lewis base, coordinating to a Lewis acidic metal center. youtube.com The adjacent hydroxyl group can significantly influence the catalytic activity. It can remain as a neutral hydroxyl group or be deprotonated to form an anionic pyridinolate ligand. This deprotonation increases the electron-donating ability of the ligand, which in turn modulates the electron density, stability, and reactivity of the metal center. youtube.comnih.gov

Ruthenium complexes incorporating hydroxypyridine-based ligands have been successfully employed in the catalytic hydrogenation of carbon dioxide. nih.gov Similarly, iron and cobalt complexes with modified bis(imino)pyridine ligands are active catalysts for ethylene (B1197577) oligomerization. researchgate.net By analogy, ethynylpyridinol-based metal complexes are promising candidates for a range of catalytic transformations. The ligand's structure can be fine-tuned to control the steric and electronic environment around the metal, thereby influencing the efficiency and selectivity of the catalytic process. nih.govmdpi.com The ethynyl group can also be utilized to create bimetallic or multimetallic complexes, where two or more metal centers can act cooperatively to facilitate complex reactions. uwa.edu.au

| Ligand Feature | Function in Organometallic Complex | Effect on Catalysis |

|---|---|---|

| Pyridine Nitrogen | Primary coordination site for the metal center. | Anchors the metal, forming a stable complex. |

| Hydroxyl/Pyridinolate Group | Acts as a secondary coordinating group; can be neutral or anionic. | Tunes the electronic properties of the metal center, affecting activity and selectivity. |

| Ethynyl Group | Can coordinate to a second metal or be used for ligand modification. | Enables formation of multimetallic catalysts or immobilization on a support. |

Metal-Free Catalysis Approaches

The structural features of this compound also make it a candidate for metal-free organocatalysis. mdpi.com The compound exists in a tautomeric equilibrium with its pyridone form, 3-ethynyl-2-pyridone. This allows the molecule to function as a bifunctional catalyst. The acidic proton of the hydroxyl group (in the pyridinol form) or the N-H group (in the pyridone form) can act as a hydrogen-bond donor or a Brønsted acid. Simultaneously, the pyridine nitrogen or the carbonyl oxygen can act as a hydrogen-bond acceptor or a Lewis base.

This dual functionality enables the catalyst to activate both the electrophile and the nucleophile in a reaction, often within a cooperative, cyclic transition state. This mode of action is a hallmark of many effective organocatalysts. mdpi.com While specific applications of this compound as a metal-free catalyst are not extensively documented, its structural similarity to other known hydroxypyridine organocatalysts suggests potential utility in reactions such as Michael additions, aldol (B89426) reactions, and polymerization processes. The development of metal-free catalytic systems is a significant goal in green chemistry, aiming to replace toxic or expensive metal catalysts with more sustainable alternatives. nih.govrsc.orgmdpi.com

Catalysis in Organic Synthesis

Derivatives of ethynylpyridinol are particularly valuable as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov These reactions, including the Suzuki, Heck, and Sonogashira couplings, are essential for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comyoutube.com

The performance of the palladium catalyst is highly dependent on the nature of the supporting ligand. mdpi.com An ethynylpyridinol ligand can coordinate to a palladium(0) center to initiate the catalytic cycle. youtube.com The general mechanism involves three key steps:

Oxidative Addition: The active L-Pd(0) complex reacts with an organic halide (R-X), oxidizing the palladium to Pd(II).

Transmetalation: The R-Pd(II)-X complex reacts with a second reagent (e.g., an organoboron compound in Suzuki coupling), replacing the halide with the second organic group (R').

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the desired product (R-R') and regenerating the active Pd(0) catalyst. youtube.com